5-Methyl-4-oxohexanenitrile
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Overview
Description
5-Methyl-4-oxohexanenitrile is an organic compound with the molecular formula C7H11NO. It is a nitrile, characterized by the presence of a cyano group (-CN) attached to a carbon atom. This compound is of interest in various fields of chemistry due to its unique structure and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Methyl-4-oxohexanenitrile can be synthesized through several methods:
From Halogenoalkanes: Heating halogenoalkanes with sodium or potassium cyanide in ethanol under reflux conditions can produce nitriles.
From Amides: Dehydration of amides using phosphorus (V) oxide can also produce nitriles.
From Aldehydes and Ketones: Addition of hydrogen cyanide to aldehydes or ketones forms hydroxynitriles, which can be further processed to obtain nitriles.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized versions of the above methods. The choice of method depends on factors such as cost, yield, and purity requirements.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-4-oxohexanenitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of the nitrile group can yield primary amines.
Substitution: The cyano group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or hydrogenation with a metal catalyst can be used for reduction.
Substitution: Reagents such as Grignard reagents or organolithium compounds can facilitate substitution reactions.
Major Products Formed
Oxidation: 5-Methyl-4-oxohexanoic acid.
Reduction: 5-Methyl-4-oxohexylamine.
Substitution: Various substituted nitriles depending on the reagent used.
Scientific Research Applications
5-Methyl-4-oxohexanenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving nitriles.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Methyl-4-oxohexanenitrile involves its reactivity with various biological and chemical entities. The cyano group can participate in nucleophilic addition reactions, while the ketone group can undergo nucleophilic attack. These reactions can lead to the formation of various products that interact with molecular targets and pathways in biological systems .
Comparison with Similar Compounds
Similar Compounds
4-Oxohexanenitrile: Lacks the methyl group at the 5-position.
5-Methyl-4-oxopentanenitrile: Has one less carbon in the chain.
5-Methyl-4-oxoheptanenitrile: Has one more carbon in the chain.
Uniqueness
5-Methyl-4-oxohexanenitrile is unique due to the presence of both a cyano group and a ketone group in its structure. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound in synthetic chemistry .
Properties
Molecular Formula |
C7H11NO |
---|---|
Molecular Weight |
125.17 g/mol |
IUPAC Name |
5-methyl-4-oxohexanenitrile |
InChI |
InChI=1S/C7H11NO/c1-6(2)7(9)4-3-5-8/h6H,3-4H2,1-2H3 |
InChI Key |
ATGJYGWBWNJTIT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)CCC#N |
Origin of Product |
United States |
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